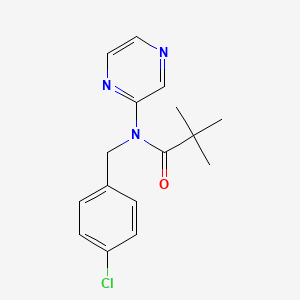

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,2-dimethyl-N-pyrazin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O/c1-16(2,3)15(21)20(14-10-18-8-9-19-14)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGYWLQOZFSAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Properties

The compound is compared to five analogues with modifications in the aromatic substituents, amide groups, or backbone (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity

- Pyrazinyl vs.

- Chlorobenzyl vs. Dichlorobenzyl (): Additional chlorine atoms in ’s compound increase halogen bonding but may reduce solubility .

Biological Activity

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Chlorobenzyl Group : Enhances lipophilicity and potential interactions with biological membranes.

- Pyrazinyl Group : May contribute to the compound's biological activity through specific receptor interactions.

- Propanamide Backbone : Serves as a functional moiety for various chemical reactions.

The empirical formula is with a molecular weight of approximately 246.72 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties , particularly against mycobacteria, including those responsible for tuberculosis. The biological activity is attributed to its ability to interact with specific enzymes or receptors involved in microbial growth inhibition.

Antimicrobial Activity

In studies evaluating the effectiveness of this compound against various pathogens, it has shown:

- Inhibition of Mycobacterium tuberculosis : The compound demonstrated significant activity against both drug-sensitive and resistant strains.

- Broad-spectrum Antibacterial Effects : It has been effective against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit key enzymes in bacterial metabolism, thereby disrupting their growth and replication processes.

- Binding Affinity : Interaction studies indicate that it may bind to specific proteins or enzymes relevant to microbial growth inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide | Similar backbone | Notable antimicrobial activity |

| N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide | Contains trifluoromethyl group | Increased potency against certain pathogens |

| N-(2-pyrazinyl)acetamide | Lacks chlorobenzyl substitution | Simpler structure with different biological activity |

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound.

Case Studies

Several studies have investigated the biological activities of related compounds. For instance:

-

Antibacterial Efficacy Study : A series of derivatives were tested against S. aureus and mycobacteria. Six derivatives exhibited submicromolar activity against MRSA .

- Results Summary :

- Compound A: IC50 = 0.25 μM

- Compound B: IC50 = 0.30 μM

- Compound C: IC50 = 0.28 μM

- Results Summary :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.